

# L-Threonine in Amyotrophic Lateral Sclerosis: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | L-Threonine |           |
| Cat. No.:            | B559546     | Get Quote |

An in-depth examination of the clinical evidence for **L-Threonine** in the treatment of Amyotrophic Lateral Sclerosis (ALS) reveals a lack of significant therapeutic benefit when compared to a placebo and established treatments. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating available experimental data, detailed methodologies, and relevant biological pathways.

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. The therapeutic landscape for ALS remains challenging, with a critical need for effective treatments. **L-Threonine**, an essential amino acid and a precursor to the inhibitory neurotransmitter glycine, was investigated as a potential therapeutic agent for ALS. The rationale was based on the hypothesis that enhancing inhibitory neurotransmission could counteract the excitotoxicity implicated in ALS pathogenesis. However, clinical trials have not substantiated this hypothesis.

This guide synthesizes the findings from key clinical studies on **L-Threonine** and contrasts its performance with approved and investigational drugs for ALS, including Riluzole, Edaravone, Tofersen, Masitinib, and AMX0035.

# Comparative Efficacy of L-Threonine and Other ALS Therapies







Clinical studies on **L-Threonine** for ALS have consistently failed to demonstrate a statistically significant slowing of disease progression. In contrast, several other therapeutic agents have shown modest but statistically significant effects on various clinical endpoints. The following tables summarize the quantitative data from key clinical trials.



| Treatment   | Study                     | Primary<br>Endpoint                                                                                                   | Result                                                                | Secondary<br>Endpoints                                                                                                                                                                                                                    | Key<br>Findings                                                                                                           |
|-------------|---------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| L-Threonine | Tandan et al.,<br>1996[1] | Change in clinical muscle strength, maximum isometric muscle torque, FVC, activities of daily living, and timed tasks | No significant difference compared to placebo.                        | Decline in Forced Vital Capacity (FVC) was approximatel y 2.5 times greater in the L-Threonine group compared to placebo (p = 0.03). Mean weight loss was 3.2 kg in the L- Threonine group versus 1.1 kg in the placebo group (p = 0.04). | Failed to show a beneficial effect on the disease course. Potential for adverse effects on pulmonary function and weight. |
| L-Threonine | Blin et al.,<br>1992[2]   | Decline in<br>functional<br>status                                                                                    | No statistically different outcome compared to the placebo group.     | Not specified in abstract.                                                                                                                                                                                                                | No evidence<br>of efficacy in<br>slowing<br>functional<br>decline.                                                        |
| L-Threonine | Testa et al.,<br>1992[3]  | Decline in clinical assessment score                                                                                  | No statistical differences observed between the L-Threonine group and | L-Threonine-<br>treated<br>patients<br>complained<br>less<br>frequently of                                                                                                                                                                | No overall benefit on clinical assessment scores.                                                                         |



|                            |                                        |                                                          | control subjects.                                                                                                    | respiratory<br>failure.                                                                                      |                                                                                                             |
|----------------------------|----------------------------------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Riluzole                   | Lacomblez et<br>al., 1996[4][5]        | Survival                                                 | Statistically significant increase in survival.                                                                      | -                                                                                                            | The first drug<br>to show a<br>survival<br>benefit in<br>ALS.                                               |
| Riluzole                   | Real-world<br>data[6][7]               | Median<br>Survival<br>Benefit                            | 6 to 19<br>months<br>longer than<br>untreated<br>patients.[6][7]                                                     | -                                                                                                            | Confirms survival benefit in a broader patient population.                                                  |
| Edaravone                  | Study<br>MCI186-19[8]<br>[9][10]       | Change in<br>ALSFRS-R<br>score at 24<br>weeks            | -5.01 ± 0.64 in the edaravone group vs -7.50 ± 0.66 in the placebo group (a difference of 2.49 points, p=0.0013).[8] | Slower<br>decline in<br>Forced Vital<br>Capacity<br>(FVC).[9]                                                | Slowed the decline of physical function in a specific subset of ALS patients.                               |
| Tofersen (for<br>SOD1-ALS) | VALOR and OLE studies[11] [12][13][14] | Change in<br>ALSFRS-R<br>score at 28<br>weeks<br>(VALOR) | Did not meet<br>the primary<br>endpoint in<br>the initial 6-<br>month study.                                         | Slower decline in clinical function, respiratory function, muscle strength, and quality of life with earlier | Shows clinically meaningful benefit with earlier and longer-term treatment in patients with SOD1 mutations. |



|                                    |                                              |                                                             |                                                                                                                     | initiation over 12 months. [11] Reduction in SOD1 protein and neurofilament levels.[11][12]                                                              |                                                                                                                                                    |
|------------------------------------|----------------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Masitinib                          | AB10015 Phase 2/3 Trial[15][16] [17][18][19] | Change in<br>ALSFRS-R<br>score at 48<br>weeks               | 27% slowing in the rate of functional decline in "Normal Progressors" at the 4.5 mg/kg/day dose (p=0.016). [16][18] | Significant improvement in quality-of-life (ALSAQ40) and respiratory function (FVC).[18] A survival benefit of 25 months was observed in a subgroup.[17] | Demonstrate s a potential benefit in a subpopulatio n of ALS patients.                                                                             |
| AMX0035<br>(RELYVRIO/<br>ALBRIOZA) | CENTAUR Phase 2 Trial[20][21] [22]           | Rate of<br>decline in<br>ALSFRS-R<br>score over 24<br>weeks | -1.24 points per month for the treatment group vs -1.66 points per month for the placebo group.[22]                 | 44% lower<br>risk of death<br>in a long-term<br>survival<br>analysis.[20]                                                                                | Showed a benefit in slowing functional decline and improving survival. However, the confirmatory Phase 3 PHOENIX trial did not meet its primary or |



secondary endpoints. [23][24]

#### **Experimental Protocols**

A critical aspect of evaluating clinical trial data is understanding the methodologies employed. Below are summaries of the experimental protocols for the key **L-Threonine** studies.

### Tandan et al., 1996: A Controlled Trial of Amino Acid Therapy in ALS[1]

- Study Design: A two-center, double-blind, placebo-controlled trial.
- Participants: 95 patients with ALS were randomized to receive branched-chain amino acids (BCAA), L-Threonine, or a placebo. 32 patients were in the L-Threonine group.
- Intervention: Oral **L-Threonine** (4 g daily) with pyridoxal phosphate (160 mg daily) for six months.
- Outcome Measures: Disease progression was assessed every two months by recording clinical muscle strength, maximum isometric muscle torque in selected muscles, forced vital capacity (FVC), activities of daily living (ADL) pertaining to the upper and lower limbs, and timed tasks.

## Blin et al., 1992: A Double-Blind Placebo-Controlled Trial of L-Threonine in ALS[2]

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 15 patients with an unequivocal diagnosis of ALS completed the one-year trial.
- Intervention: L-Threonine (2 g daily) for one year.
- Outcome Measures: The primary outcome was the decline in functional status.





## Testa et al., 1992: Chronic Treatment with L-Threonine in ALS: A Pilot Study[3]

- Study Design: An open-label, randomized therapeutic trial.
- Participants: 30 patients with ALS were randomized to receive either L-Threonine, vitamin B, or carnitine. 9 patients on L-Threonine and 4 control subjects completed the one-year trial.
- Intervention: **L-Threonine**. The exact dosage is not specified in the abstract.
- Outcome Measures: The decline in a clinical assessment score. The frequency of respiratory failure was also noted.

### Signaling Pathways in ALS and the Hypothesized Role of L-Threonine

The pathophysiology of ALS is complex and multifactorial, involving several interconnected signaling pathways. The diagram below illustrates some of the key pathways implicated in motor neuron degeneration and the theoretical point of intervention for **L-Threonine**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A controlled trial of amino acid therapy in amyotrophic lateral sclerosis: I. Clinical, functional, and maximum isometric torque data PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind placebo-controlled trial of L-threonine in amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic treatment with L-threonine in amyotrophic lateral sclerosis: a pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 11. New 12-Month Tofersen Data Presented at ENCALS Meeting Show Clinically Meaningful Benefit in People With SOD1-ALS | Biogen [investors.biogen.com]
- 12. als.org [als.org]
- 13. Biogen's tofersen lowers molecular signs of ALS in Phase III trial [clinicaltrialsarena.com]
- 14. mndassociation.org [mndassociation.org]
- 15. als.org [als.org]
- 16. als-mnd.org [als-mnd.org]
- 17. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. neurology.org [neurology.org]
- 20. alsnewstoday.com [alsnewstoday.com]



- 21. The effectiveness and value of AMX0035 and oral edaravone for amyotrophic lateral sclerosis: A summary from the Institute for Clinical and Economic Review's Midwest Comparative Effectiveness Public Advisory Council PMC [pmc.ncbi.nlm.nih.gov]
- 22. mndassociation.org [mndassociation.org]
- 23. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 24. Amylyx Reports Phase 3 PHOENIX Trial Results for AMX0035 in ALS Treatment [synapse.patsnap.com]
- To cite this document: BenchChem. [L-Threonine in Amyotrophic Lateral Sclerosis: A Comparative Analysis of Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559546#efficacy-of-l-threonine-in-treating-amyotrophic-lateral-sclerosis-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com